L-Proline-15N
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Overview
Description
L-Proline-15N is a stable isotope-labeled compound of L-Proline, an amino acid that plays a crucial role in the synthesis of proteins. The “15N” denotes the presence of the nitrogen-15 isotope, which is used in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Proline-15N can be synthesized through the incorporation of nitrogen-15 into the proline molecule. This is typically achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing compounds in the synthesis process .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure high isotopic purity and yield. The process often includes fermentation methods where microorganisms are cultured in a medium containing nitrogen-15 labeled substrates .
Chemical Reactions Analysis
Types of Reactions
L-Proline-15N undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form L-Glutamic acid.
Reduction: It can be reduced to form other derivatives of proline.
Substitution: Substitution reactions can occur where the nitrogen-15 isotope is replaced with other isotopes or elements
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the integrity of the nitrogen-15 isotope .
Major Products
The major products formed from these reactions include L-Glutamic acid and various proline derivatives, which are used in further scientific research .
Scientific Research Applications
L-Proline-15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and studying protein synthesis.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of labeled compounds for various industrial applications.
Mechanism of Action
L-Proline-15N exerts its effects by incorporating into proteins and peptides, allowing researchers to study their structure and function. The nitrogen-15 isotope acts as a tracer, enabling detailed analysis of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
L-Proline-13C5,15N: Contains both carbon-13 and nitrogen-15 isotopes.
L-Aspartic acid-15N: Another amino acid labeled with nitrogen-15.
L-Lysine-2-15N dihydrochloride: Labeled with nitrogen-15 at the second position.
Uniqueness
L-Proline-15N is unique due to its specific labeling with nitrogen-15, making it particularly useful in NMR studies and other applications where precise isotopic labeling is required .
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
(2S)-(115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i6+1 |
InChI Key |
ONIBWKKTOPOVIA-JGTYJTGKSA-N |
Isomeric SMILES |
C1C[C@H]([15NH]C1)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.